molecular formula C14H12N2S B13256250 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

Cat. No.: B13256250
M. Wt: 240.33 g/mol
InChI Key: PYGKGBRBIBAACK-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring and substituted with a 3-methylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with a pyrrole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the thiazole ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole
  • 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
  • 4-(3-Methylphenyl)-2-(1H-imidazol-2-yl)-1,3-thiazole

Uniqueness

4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is unique due to the specific substitution pattern on the phenyl ring and the presence of both pyrrole and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(3-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

InChI

InChI=1S/C14H12N2S/c1-10-4-2-5-11(8-10)13-9-17-14(16-13)12-6-3-7-15-12/h2-9,15H,1H3

InChI Key

PYGKGBRBIBAACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=N2)C3=CC=CN3

Origin of Product

United States

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